![molecular formula C41H72O5 B1241100 [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1241100.png)
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is a complex organic compound characterized by its unique structure, which includes multiple unsaturated fatty acid chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate typically involves esterification reactions. The process begins with the preparation of the hydroxypropan-2-yl backbone, followed by the attachment of the octadeca-9,12-dienoyl and icosa-11,14-dienoate chains. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can undergo oxidation reactions, leading to the formation of epoxides and hydroperoxides.
Reduction: The compound can be reduced to form saturated derivatives, which may have different physical and chemical properties.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide to facilitate the reaction.
Major Products Formed
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acid esters.
Substitution: Amides or alcohol derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport. The unsaturated fatty acid chains may also undergo enzymatic oxidation, producing bioactive metabolites that can modulate inflammatory responses and other physiological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate
- [(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (9Z)-octadeca-9-enoate
Uniqueness
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is unique due to the presence of both octadeca-9,12-dienoyl and icosa-11,14-dienoate chains. This dual unsaturation provides distinct physicochemical properties, such as enhanced fluidity and reactivity, compared to similar compounds with fewer or no unsaturated bonds. These properties make it particularly valuable in applications requiring specific interactions with biological membranes or other amphiphilic environments.
Propriétés
Formule moléculaire |
C41H72O5 |
|---|---|
Poids moléculaire |
645 g/mol |
Nom IUPAC |
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11-14,17-19,21,39,42H,3-10,15-16,20,22-38H2,1-2H3/b13-11-,14-12-,19-17-,21-18-/t39-/m0/s1 |
Clé InChI |
KWDLZBOFKFWNKF-ASQXEFDISA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


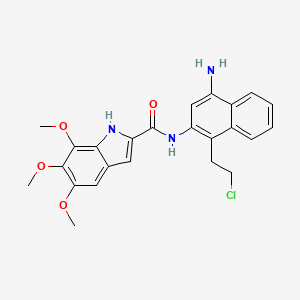
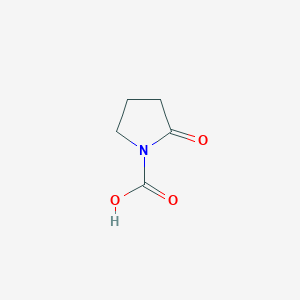
![(2R)-5-(diaminomethylideneamino)-2-(3,3-dinaphthalen-1-ylpropanoylamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1241022.png)
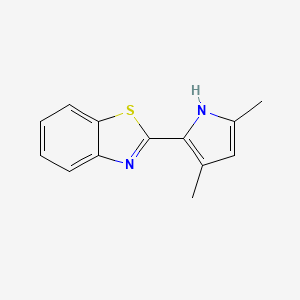
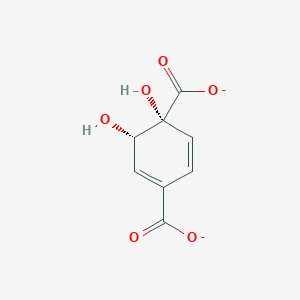
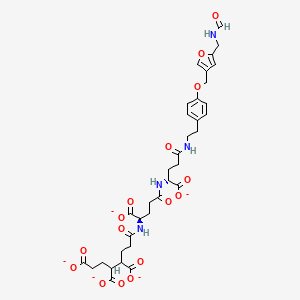
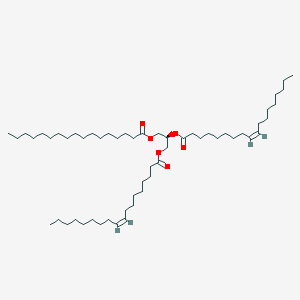
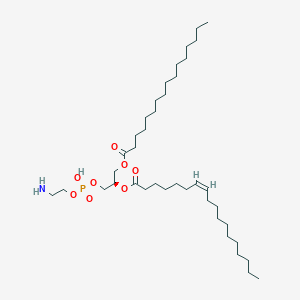
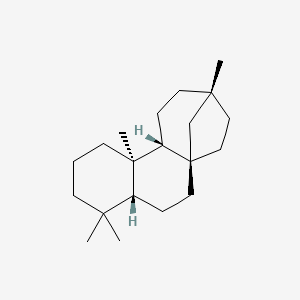

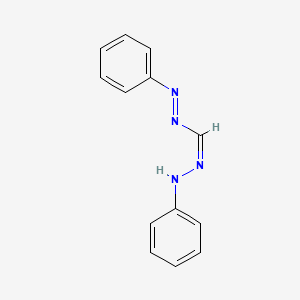

![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B1241038.png)
![(2E)-N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B1241040.png)
